molecular formula C17H19NO5 B6509960 4-oxo-4-{4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}butanoic acid CAS No. 877811-34-2

4-oxo-4-{4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}butanoic acid

Cat. No. B6509960
CAS RN: 877811-34-2
M. Wt: 317.34 g/mol
InChI Key: NSBRQLMBVGKJGJ-UHFFFAOYSA-N
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Description

The compound “4-oxo-4-{4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-yl}butanoic acid” is also known as “tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate”. It has a CAS Number of 849928-22-9 and a molecular weight of 317.38 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted 4,6-dihydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indoline]-2’,5(3H)-dione analogues were synthesized and evaluated as potent dengue virus inhibitors . Another study reported the stereoselective synthesis of optically active and racemic 2-substituted 6-fluoro-2,3-dihydrospiro .


Molecular Structure Analysis

The molecular structure of this compound includes a spiro[1-benzopyran-2,4’-piperidine] moiety, which is a common structural motif in many bioactive compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for this compound could involve further exploration of its biological activity, given the activity observed in structurally similar compounds . Additionally, more detailed studies on its physical and chemical properties could be beneficial.

Mechanism of Action

Target of Action

The primary targets of the compound “4-oxo-4-{4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-yl}butanoic acid” are currently unknown. The compound is a complex structure and its interaction with biological targets requires further investigation .

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

properties

IUPAC Name

4-oxo-4-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c19-13-11-17(23-14-4-2-1-3-12(13)14)7-9-18(10-8-17)15(20)5-6-16(21)22/h1-4H,5-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBRQLMBVGKJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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